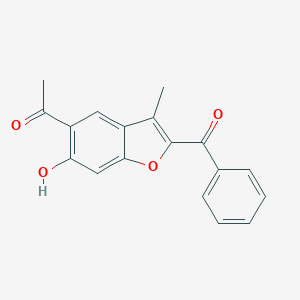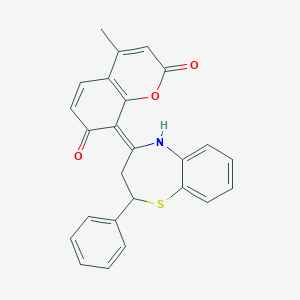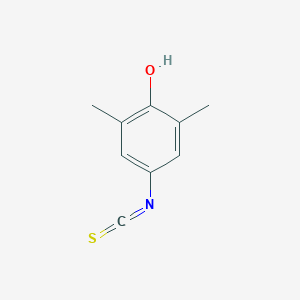![molecular formula C31H30ClN3O4 B304762 N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304762.png)
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as CMIC-018, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, studies have suggested that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide exerts its anti-cancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9, and by inhibiting the Akt/mTOR signaling pathway. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the cell wall synthesis pathway. Furthermore, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.
Biochemical and Physiological Effects:
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to exhibit potent anti-cancer, anti-tuberculosis, and anti-diabetic effects. Studies have demonstrated that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the growth of Mycobacterium tuberculosis and improves insulin sensitivity. However, the biochemical and physiological effects of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One potential direction is to investigate the mechanism of action of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in preclinical and clinical trials. Furthermore, future research could focus on developing new derivatives of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide with improved solubility and pharmacokinetics for use as therapeutic agents.
Métodos De Síntesis
The synthesis of N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 3-chloro-5-methoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base catalyst to yield N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide.
Aplicaciones Científicas De Investigación
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, tuberculosis, and diabetes. Studies have demonstrated that N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has shown promising results as an anti-tuberculosis agent by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Nombre del producto |
N'-(3-chloro-5-methoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Fórmula molecular |
C31H30ClN3O4 |
Peso molecular |
544 g/mol |
Nombre IUPAC |
N-[(E)-[3-chloro-5-methoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C31H30ClN3O4/c1-31(2,24-7-5-4-6-8-24)25-9-11-26(12-10-25)38-17-18-39-29-27(32)19-22(20-28(29)37-3)21-34-35-30(36)23-13-15-33-16-14-23/h4-16,19-21H,17-18H2,1-3H3,(H,35,36)/b34-21+ |
Clave InChI |
MCCRAJXVOCZJFM-KEIPNQJHSA-N |
SMILES isomérico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)/C=N/NC(=O)C4=CC=NC=C4)OC |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C=NNC(=O)C4=CC=NC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)


![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
